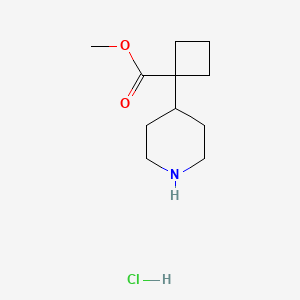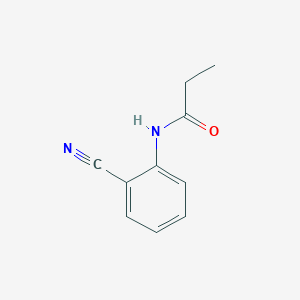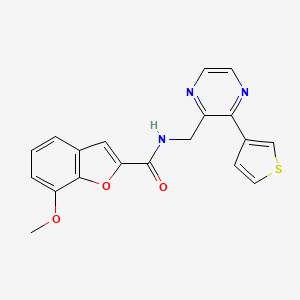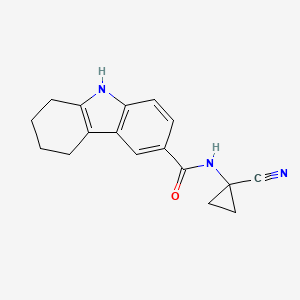
5-(3-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one, otherwise known as CBF-T, is a novel small molecule that has been used in various scientific research applications. CBF-T is a heterocyclic compound that has been found to have a wide range of biological activities, including anti-inflammatory, antifungal, and antibacterial properties. CBF-T has been studied extensively in both in vitro and in vivo models, and is currently being investigated as a potential drug candidate for a number of diseases.
Mechanism of Action
The exact mechanism of action of CBF-T is not yet fully understood. However, it is believed that CBF-T may act by binding to certain proteins in the cell, which in turn inhibits the activity of those proteins. In addition, CBF-T may also act by altering the activity of certain enzymes, which can lead to changes in the activity of certain cellular processes.
Biochemical and Physiological Effects
CBF-T has been found to have a number of biochemical and physiological effects. In vitro studies have found that CBF-T has anti-inflammatory, antifungal, and antibacterial properties. In addition, CBF-T has been found to inhibit the growth of certain cancer cells, and it has been found to have anti-tumor activity. CBF-T has also been found to be effective against a number of viruses, including influenza, herpes, and HIV.
Advantages and Limitations for Lab Experiments
One of the advantages of using CBF-T in laboratory experiments is that it is relatively easy to synthesize, and it is relatively inexpensive. In addition, CBF-T has been found to have a wide range of biological activities, which makes it a useful tool for studying a variety of biological processes. However, there are some limitations to using CBF-T in laboratory experiments, including the fact that the exact mechanism of action is not yet fully understood, and that it has not yet been tested in humans.
Future Directions
The potential of CBF-T as a drug candidate is still being explored, and there are a number of future directions that can be explored. These include further studies into the mechanism of action of CBF-T, as well as studies into the potential therapeutic applications of CBF-T, such as its use as an anti-inflammatory, antifungal, and antibacterial agent. In addition, further studies into the potential of CBF-T as an antiviral agent, as well as its potential use in cancer treatment, are also areas of future research.
Synthesis Methods
CBF-T can be synthesized through a number of methods, including the condensation of 3-chlorobenzylidene-4-fluorophenyl-2-thioxo-1,3-thiazolidin-4-one and 3-chlorobenzaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the reaction is typically carried out in an aqueous solution. The product of the reaction is a white solid that can be purified by recrystallization.
Scientific Research Applications
CBF-T has been studied extensively in scientific research applications. It has been found to possess a number of biological activities, including anti-inflammatory, antifungal, and antibacterial properties. In addition, CBF-T has been studied for its potential to inhibit the growth of certain cancer cells, and it has been found to have anti-tumor activity. CBF-T has also been studied for its potential to inhibit the growth of certain viruses, and it has been found to be effective against a number of viruses, including influenza, herpes, and HIV.
properties
IUPAC Name |
(5E)-5-[(3-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNOS2/c17-11-3-1-2-10(8-11)9-14-15(20)19(16(21)22-14)13-6-4-12(18)5-7-13/h1-9H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVIFRVBRUDTHQ-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2852137.png)

![Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2852140.png)
![3-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2852141.png)
![2-[[4-(4-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2852142.png)


![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2852147.png)
![Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfonyl]acetate](/img/structure/B2852148.png)
![Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B2852149.png)
![3-Methoxy-1-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2852152.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2852157.png)
